4-Chloro-6-isopropyl-2-methylquinoline
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Overview
Description
4-Chloro-6-isopropyl-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chlorine atom at the 4th position, an isopropyl group at the 6th position, and a methyl group at the 2nd position on the quinoline ring, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropyl-2-methylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid. The specific conditions for synthesizing this compound may include the use of chlorinated aniline derivatives and isopropyl-substituted ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other cyclization methods optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired product, with minimal by-products. Catalysts and solvents are chosen to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-isopropyl-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-isopropyl-2-methylquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-isopropyl-2-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
6-Chloro-2-methylquinoline: Similar structure but lacks the isopropyl group.
4-Chloro-6-methoxyquinoline: Similar structure but has a methoxy group instead of an isopropyl group.
4-Chloro-6-methylquinoline: Similar structure but has a methyl group instead of an isopropyl group.
Uniqueness: 4-Chloro-6-isopropyl-2-methylquinoline is unique due to the specific combination of substituents on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 6th position may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
4-chloro-2-methyl-6-propan-2-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-8(2)10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTGYTWEANQQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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